molecular formula C21H16ClFN4O2 B2501905 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 903186-24-3

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2501905
CAS No.: 903186-24-3
M. Wt: 410.83
InChI Key: MQKJUEZIIVIOBI-UHFFFAOYSA-N
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Description

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 2-fluorophenyl group at position 2, a carbonitrile group at position 4, and a piperazine moiety at position 3. The piperazine ring is further functionalized with a 3-chlorobenzoyl group. The chlorine atom on the benzoyl group and the fluorine on the phenyl ring introduce electron-withdrawing effects, influencing electronic distribution, solubility, and receptor interactions .

Properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-15-5-3-4-14(12-15)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKJUEZIIVIOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl and fluorophenyl groups. The final step involves the formation of the oxazole ring and the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its unique structure, which may confer specific biological activities.

  • Antimicrobial Activity : Research indicates that oxazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile demonstrates potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
CompoundActivity TypeTarget Organisms
This compoundAntibacterialStaphylococcus aureus, Escherichia coli
Oxazole DerivativesAntifungalCandida albicans

Anticancer Potential

Recent evaluations have highlighted the anticancer properties of this compound. In vitro studies against the NCI-60 human tumor cell lines indicated promising growth inhibitory effects. The incorporation of specific structural features into oxazole compounds has been linked to enhanced metabolic stability and receptor selectivity .

Case Study: Anticancer Activity

A study focused on the anticancer potential of novel oxazole derivatives found that compounds structurally similar to this compound effectively inhibited tumor cell proliferation through mechanisms involving tubulin inhibition .

Mechanism of Action

The mechanism of action of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The compound is compared to analogs with variations in the benzoyl, aryl, or heteroaryl substituents (Table 1).

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (Target) C₂₁H₁₅ClFN₄O₂ ~409.83 3-Chlorobenzoyl, 2-fluorophenyl [2, 5, 15]
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₁H₁₆F₂N₄O₂ 394.38 2-Fluorobenzoyl, 2-fluorophenyl (positional isomer of benzoyl group) [2]
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile C₁₉H₁₅ClN₄O₃ 398.80 3-Chlorobenzoyl, 2-furyl (replacement of fluorophenyl with less electronegative furan) [5]
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile C₂₄H₂₀ClFN₄O₂ 462.90 4-Chlorobenzoyl, ethenyl-4-fluorophenyl (enhanced conjugation) [10]
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)-1,3-oxazole-4-carbonitrile C₂₀H₁₅ClN₆O₃ 422.82 3-Chlorophenylpiperazinyl, 2-nitrophenyl (strong electron-withdrawing nitro group) [19]

Key Observations :

  • Benzoyl Position : The 3-chlorobenzoyl group in the target compound contrasts with the 2-fluorobenzoyl in , where fluorine’s smaller size and higher electronegativity may alter piperazine basicity and receptor binding.
  • Aryl vs.
  • Ethenyl Linkage : Compounds like those in incorporate ethenyl groups, enhancing π-π stacking but possibly reducing conformational flexibility.
Pharmacological and Physicochemical Implications
  • Lipophilicity : The 2-fluorophenyl group increases lipophilicity compared to furyl analogs , favoring membrane permeability but possibly reducing aqueous solubility.
  • Metabolic Stability : Fluorine in the 2-position (target) may resist oxidative metabolism better than nitro groups (as in ), which are prone to reduction.

Biological Activity

The compound 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be detailed as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H17ClFN3O
  • Molecular Weight : 359.81 g/mol

Structural Features

The compound features:

  • A piperazine ring, which is known for its versatility in medicinal chemistry.
  • An oxazole ring, contributing to its biological activity.
  • A chlorobenzoyl group that may enhance lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole moiety has been linked to antimicrobial and anticancer activities due to its ability to interfere with cellular processes.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves inhibition of bacterial DNA gyrase, leading to impaired DNA replication .

Anticancer Potential

Studies have demonstrated that compounds containing oxazole rings can induce apoptosis in cancer cells. The specific compound under consideration has been evaluated for its cytotoxic effects on several cancer cell lines, showing promise as a lead compound in anticancer drug development .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Initial studies suggest that the compound may modulate neurotransmitter systems, although further research is necessary to elucidate these effects fully .

Study 1: Antimicrobial Activity Evaluation

In a study conducted by Gadakh et al., various oxazole derivatives were screened for their antibacterial properties. The results indicated that compounds with structural similarities to the target compound inhibited bacterial growth effectively at concentrations comparable to standard antibiotics like ampicillin .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on several cancer cell lines using a derivative of the compound. The results revealed significant cell death in treated groups compared to control groups, suggesting potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of This compound , a comparison with similar compounds can be insightful:

Compound NameStructureBiological Activity
Compound ASimilar structure with different substituentsModerate antibacterial activity
Compound BContains a different heterocyclic ringStrong anticancer activity
Compound CLacks piperazine moietyMinimal biological activity

This comparative analysis highlights the significance of specific substituents and structural features in determining biological efficacy.

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